An In-depth Technical Guide to Benzyl(3-bromo-5-fluorophenyl)sulfane
An In-depth Technical Guide to Benzyl(3-bromo-5-fluorophenyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl(3-bromo-5-fluorophenyl)sulfane, a halogenated aromatic sulfane with significant potential as a building block in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this exact nomenclature is not readily found in major chemical databases, this guide will focus on the synthesis, characterization, and potential applications of this structure. We will explore plausible synthetic routes based on established organic chemistry principles and discuss the expected analytical data for its characterization. Furthermore, this guide will delve into the potential utility of this compound in drug discovery, drawing parallels with structurally related molecules.
Introduction and Nomenclature
Benzyl(3-bromo-5-fluorophenyl)sulfane is a thioether derivative characterized by a benzyl group and a 3-bromo-5-fluorophenyl group linked by a sulfur atom. The unique substitution pattern on the phenyl ring, featuring both bromine and fluorine atoms, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1] The presence of these halogens allows for diverse downstream chemical modifications, such as cross-coupling reactions.
While the precise CAS number for Benzyl(3-bromo-5-fluorophenyl)sulfane is not definitively cataloged, it is crucial to distinguish it from similar registered compounds to avoid ambiguity in procurement and experimental design. For instance, (2-Bromo-5-fluorobenzyl)(3-fluorophenyl)sulfane has the CAS number 1443336-14-8.[2] It is imperative for researchers to verify the identity of their materials through rigorous analytical characterization.
Synthetic Pathways
The synthesis of Benzyl(3-bromo-5-fluorophenyl)sulfane can be approached through several established methods for thioether formation. A logical and efficient strategy involves the nucleophilic substitution of a suitable halide with a thiol.
Synthesis via Nucleophilic Substitution
A primary route involves the reaction of 3-bromo-5-fluorobenzenethiol with benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Protocol:
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Preparation of the Thiolate: Dissolve 3-bromo-5-fluorobenzenethiol in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
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Deprotonation: Add a slight excess of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution at room temperature. Stir the mixture until the deprotonation is complete.
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Nucleophilic Attack: Slowly add an equimolar amount of benzyl bromide to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
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Solvent: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
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Base: A base is essential to generate the thiolate, which is a significantly stronger nucleophile than the corresponding thiol.
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Temperature: The reaction is typically run at room temperature to moderate, although gentle heating may be required to drive the reaction to completion.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Benzyl(3-bromo-5-fluorophenyl)sulfane.
Physicochemical Properties and Spectroscopic Characterization
The precise physicochemical properties of Benzyl(3-bromo-5-fluorophenyl)sulfane would need to be determined experimentally. However, based on its structure, it is expected to be a solid at room temperature with a relatively high boiling point. It would likely be soluble in common organic solvents and insoluble in water.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₀BrFS |
| Molecular Weight | 297.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, Acetone |
Spectroscopic Data (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂) around 4.0-4.5 ppm. The aromatic region (7.0-7.5 ppm) will display complex multiplets corresponding to the protons on both the benzyl and the 3-bromo-5-fluorophenyl rings.
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¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon around 35-45 ppm. The aromatic region will display signals corresponding to the carbons of both aromatic rings, with the carbon attached to bromine and fluorine exhibiting characteristic splitting patterns and chemical shifts.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of Benzyl(3-bromo-5-fluorophenyl)sulfane is largely dictated by the functional groups present in the molecule.
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Suzuki and other Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3] This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs.
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Nucleophilic Aromatic Substitution: The fluorine atom can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
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Oxidation of the Sulfide: The thioether linkage can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives may exhibit different biological activities and physicochemical properties.
The presence of the bromo- and fluoro- substituents on the phenyl ring is of particular interest in medicinal chemistry.[4] Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The bromine atom provides a site for further chemical elaboration to explore the structure-activity relationship (SAR) of potential drug leads.
Logical Relationships in Application
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)- | C10H9BrFNO3 | CID 34177904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
